molecular formula C9H6Cl2N2 B580366 1-(2,6-Dichlorophenyl)-1h-pyrazole CAS No. 1242336-72-6

1-(2,6-Dichlorophenyl)-1h-pyrazole

Cat. No.: B580366
CAS No.: 1242336-72-6
M. Wt: 213.061
InChI Key: ISWDZQBZQFCRIN-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-1h-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-1h-pyrazole typically involves the reaction of 2,6-dichlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorophenyl)-2-indolinone
  • Diclofenac
  • 2,6-Dichlorophenylhydrazine

Uniqueness

1-(2,6-Dichlorophenyl)-1h-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of reactivity and biological activity, making it a valuable molecule for various applications .

Biological Activity

1-(2,6-Dichlorophenyl)-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. A study highlighted that various synthesized pyrazoles showed effective antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Specifically, compounds with electron-withdrawing groups like chlorine demonstrated enhanced activity due to their ability to disrupt bacterial cell membranes .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested against carrageenan-induced paw edema in rats, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound7686

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A recent study identified that certain pyrazoles exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Notably, compounds with halogen substitutions showed increased potency against cancer cells .

Cell LineIC50 (µM)
MCF-7 (Breast)5.5
A549 (Lung)4.8

Case Study 1: Optimization of Pyrazole Derivatives

In a study aimed at optimizing pyrazole derivatives for treating Trypanosoma cruzi, several analogs were synthesized based on the structure of this compound. These compounds were screened for their inhibitory activity against cysteine proteases essential for the parasite's survival. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Case Study 2: Synthesis and Evaluation of New Pyrazoles

Another significant study focused on synthesizing novel pyrazoles with enhanced biological activity through structural modifications. The introduction of different substituents on the pyrazole ring led to compounds with improved antimicrobial and anti-inflammatory properties. For instance, a derivative with an additional methoxy group showed a marked increase in both antibacterial and anti-inflammatory activities compared to the parent compound .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDZQBZQFCRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290850
Record name 1H-Pyrazole, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-72-6
Record name 1H-Pyrazole, 1-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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